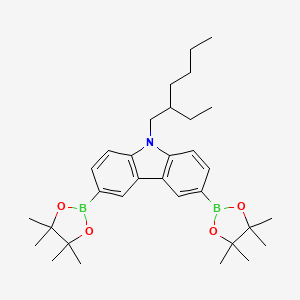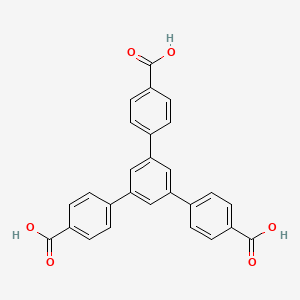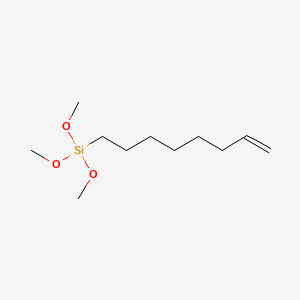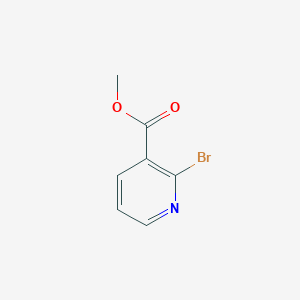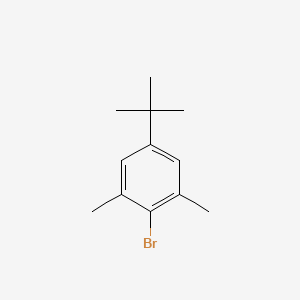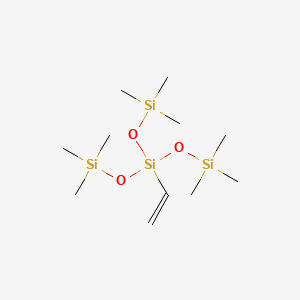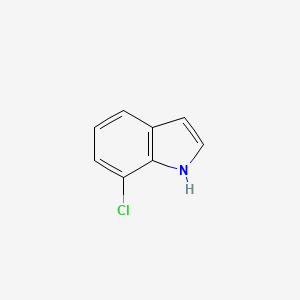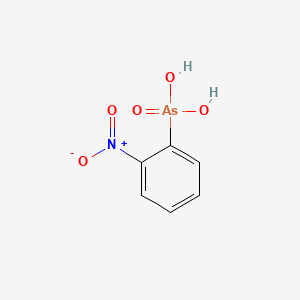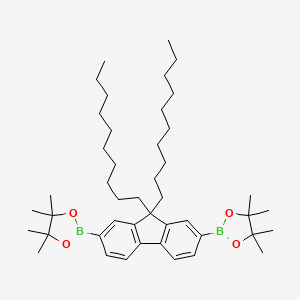
2,2'-(9,9-Didecyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)
Übersicht
Beschreibung
“2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a fluorene derivative . It belongs to organic semiconducting materials and can be used in the synthesis of OLED, PLED, OFET, and Polymer Solar Cells .
Molecular Structure Analysis
The molecular formula of this compound is C49H80B2O4 . The molecular weight is 754.77 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 754.77 . More specific properties such as boiling point, density, and others were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Diese Verbindung ist ein Vorläufer für die Synthese von Polymerhalbleitern . Polymerhalbleiter werden in verschiedenen Anwendungen eingesetzt, z. B. in organischen Leuchtdioden (OLEDs), Polymerleuchtdioden (PLEDs), organischen Feldeffekttransistoren (OFETs) und Polymersolarzellen .
Zwischenschicht in Halbleiterbauelementen
Die Verbindung wurde als Zwischenschicht in Halbleiterbauelementen verwendet . Eine Zwischenschicht ist eine Materialschicht, die zwischen zwei anderen Materialien angeordnet ist, häufig um die Eigenschaften des Bauelements zu verbessern. In diesem Fall wird die Verbindung als Zwischenschicht auf einer Au/n-Si-Diode verwendet .
Synthese anderer organischer Verbindungen
Die Verbindung wird bei der Synthese anderer organischer Verbindungen verwendet . Beispielsweise ist sie ein Reaktant bei der Synthese von 6,6-(5,5-(9,9-Dioctyl-9H-fluoren-2,7-diyl)bis(thiophen-5,2-diyl))bis(2,5-bis(2-ethylhexyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrol-1,4(2H,5H)-dion) (DPP1), einem lösungsmittelverarbeitbaren nicht-fullerenen Elektronenakzeptor, der in organischen Solarzellen verwendet wird .
Verbesserung der Bauelementleistung
Es wurde festgestellt, dass die Verbindung einen positiven Effekt auf die Bauelementleistung hat . Beispielsweise wurde festgestellt, dass die organischen Halbleiterverbindungen in der Struktur von Fluor-Triphenylamin, die als Grenzschicht verwendet werden, die Leistung einer Schottky-Diode verbessern .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound is a fluorene derivative , and fluorene derivatives are often used in the synthesis of organic semiconducting materials . Therefore, it can be inferred that the primary target of this compound could be the organic semiconducting materials.
Biochemical Pathways
As this compound is primarily used in the field of materials science, particularly in the synthesis of organic semiconducting materials , it does not directly participate in biochemical pathways within a biological context. Instead, it contributes to the physical and chemical properties of the semiconducting materials.
Pharmacokinetics
It is a compound used in materials science, specifically in the production of organic semiconducting materials .
Result of Action
The result of the action of this compound is the contribution to the properties of the organic semiconducting materials. It can emit high-efficiency and stable blue light in OLED (Organic Light Emitting Diode), making it widely used in the fields of displays and lighting equipment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, humidity, and light exposure. For instance, the compound should be stored in a dry environment at room temperature . Furthermore, the compound’s performance in semiconducting applications can be affected by the manufacturing process and the conditions of use.
Eigenschaften
IUPAC Name |
2-[9,9-didecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72B2O4/c1-11-13-15-17-19-21-23-25-31-45(32-26-24-22-20-18-16-14-12-2)39-33-35(46-48-41(3,4)42(5,6)49-46)27-29-37(39)38-30-28-36(34-40(38)45)47-50-43(7,8)44(9,10)51-47/h27-30,33-34H,11-26,31-32H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVTNPCAYFDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCC)CCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679841 | |
| Record name | 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
711026-06-1 | |
| Record name | 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



